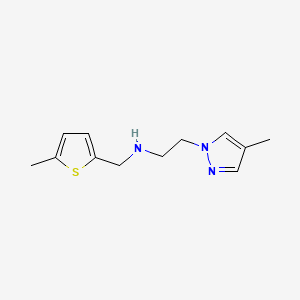

2-(4-Methyl-1h-pyrazol-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine

Description

This compound features a pyrazole ring substituted with a methyl group at position 4, connected via an ethanamine linker to a 5-methylthiophen-2-ylmethyl group. Such structural motifs are common in ligands targeting neurotransmitter receptors (e.g., serotonin receptors) .

Properties

Molecular Formula |

C12H17N3S |

|---|---|

Molecular Weight |

235.35 g/mol |

IUPAC Name |

2-(4-methylpyrazol-1-yl)-N-[(5-methylthiophen-2-yl)methyl]ethanamine |

InChI |

InChI=1S/C12H17N3S/c1-10-7-14-15(9-10)6-5-13-8-12-4-3-11(2)16-12/h3-4,7,9,13H,5-6,8H2,1-2H3 |

InChI Key |

DYTXEUXUFSILQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)CNCCN2C=C(C=N2)C |

Origin of Product |

United States |

Biological Activity

2-(4-Methyl-1h-pyrazol-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine, also known by its CAS number 1247769-32-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyrazole ring and a thiophene moiety, which are known to contribute to various biological activities. The general structure can be represented as follows:

This structure suggests potential interactions with biological targets due to the presence of both nitrogen and sulfur-containing heterocycles.

Biological Activity Overview

Research indicates that pyrazole derivatives often exhibit a range of biological activities including:

- Antitumor Activity : Many pyrazole derivatives have shown inhibitory effects against various cancer cell lines by targeting specific kinases such as BRAF and EGFR .

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties, making them candidates for new antimicrobial agents .

- Anti-inflammatory Effects : Pyrazole derivatives are also noted for their anti-inflammatory activities, which could be beneficial in treating conditions like arthritis .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyrazole | Alters binding affinity to target proteins |

| Variations in thiophene | Modifies lipophilicity and cellular uptake |

| Changes in amine group | Impacts solubility and receptor interaction |

Case Studies

- Antitumor Activity : In a study evaluating various pyrazole derivatives, compounds similar to this compound were found to inhibit tumor growth in vitro. The mechanism involved the inhibition of key signaling pathways associated with cancer proliferation .

- Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested against several bacterial strains. The results indicated that modifications similar to those found in this compound enhanced antimicrobial potency significantly compared to standard antibiotics .

- Anti-inflammatory Potential : Research highlighted the anti-inflammatory effects of related pyrazole compounds, showing that they could reduce inflammatory markers in cellular models. This suggests that our compound may possess similar properties, warranting further investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural Features of Comparable Compounds

Key Observations:

- Linker Flexibility : Ethyl vs. ethanamine linkers ( vs. Target Compound) influence molecular rigidity and spatial orientation for receptor interactions.

- Substituent Positioning : Methyl groups at thiophene C5 (Target Compound) vs. C3 () may sterically hinder or enhance binding to hydrophobic pockets .

Notes:

- Synthetic Challenges : The ethanamine linker in the target compound may require multi-step synthesis to optimize stereochemistry and purity .

- Melting Points : Thiazole-containing compounds () exhibit higher melting points than thiophene analogs due to increased polarity .

Table 3: Pharmacological Profiles

Key Insights:

- Receptor Selectivity : The 5-methylthiophene group in the target compound may enhance selectivity for serotonin receptors over dopamine receptors compared to NBOMe derivatives .

- Therapeutic Potential: Compounds with pyrazole cores (e.g., ) show promise in neurodegenerative diseases, suggesting possible applications for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.